molecular formula C16H25NO7 B140989 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate CAS No. 125666-67-3

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate

Cat. No.: B140989
CAS No.: 125666-67-3
M. Wt: 343.37 g/mol
InChI Key: ZHZSJDDTHHYMPA-UHFFFAOYSA-N
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Description

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate is a chemical compound with the molecular formula C16H25NO7 and a molecular weight of 343.37 g/mol . This compound is known for its unique structure, which includes an aminomethyl group and two methoxy groups attached to a phenoxy ring, linked to a pentanoic acid chain. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate involves several steps. One common synthetic route starts with the reaction of 4-(aminomethyl)-3,5-dimethoxyphenol with a pentanoic acid derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate can be compared with similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical and biological properties.

Properties

IUPAC Name

acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5.C2H4O2/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17;1-2(3)4/h7-8H,3-6,9,15H2,1-2H3,(H,16,17);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZSJDDTHHYMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC(=CC(=C1CN)OC)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562391
Record name 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125666-67-3
Record name 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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